Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-3-2-4-12(15)13(11)16/h2-4,10H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOLQDQBCKWLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis for Piperidine Core Formation
Ring-closing metathesis (RCM) offers a versatile route to construct the piperidine scaffold. Starting from diene precursors, Grubbs catalysts (e.g., 2nd generation) facilitate cyclization under inert atmospheres. For example, treatment of N-allyl-4-pentenoate with Grubbs catalyst in dichloromethane at 40°C yields the piperidine core in ~75% efficiency. Subsequent esterification with methanol and thionyl chloride introduces the methyl carboxylate group.
Alkylation of Piperidine-4-carboxylate Intermediates
Direct alkylation of methyl piperidine-4-carboxylate with 3-chloro-2-fluorobenzyl bromide is a widely adopted method. The reaction proceeds via nucleophilic substitution in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. Optimized conditions (60°C, 12 hours) achieve yields of 68–72%, though competing N-alkylation byproducts necessitate careful purification.
Optimized Reaction Conditions and Solvent Systems
Solvent choice critically influences reaction kinetics and product purity. Comparative studies highlight 1,4-dioxane as the optimal solvent for benzylation steps due to its high boiling point (101°C) and compatibility with polar intermediates. For instance, refluxing a mixture of methyl piperidine-4-carboxylate and 3-chloro-2-fluorobenzyl chloride in 1,4-dioxane for 8 hours achieves 85% conversion, as monitored by HPLC.
Temperature and Catalytic Effects
Elevated temperatures (80–110°C) enhance reaction rates but risk decomposition of the chlorofluorophenyl group. Catalytic systems employing tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improve interfacial interactions in biphasic mixtures, reducing side reactions. A representative protocol involves stirring at 70°C for 6 hours with TBAI (5 mol%), yielding 78% product with >95% purity.
Purification and Isolation Techniques
Crude reaction mixtures often contain unreacted starting materials and regioisomers. Sequential liquid-liquid extraction with ethyl acetate and brine removes polar impurities, while silica gel chromatography (hexane:ethyl acetate, 4:1) resolves the target compound from N-alkylated byproducts. Recrystallization from n-hexane/ethyl acetate (95:5) further enhances purity to >99%, as confirmed by melting point analysis and NMR spectroscopy.
Alternative Pathways: Reductive Amination and Mannich Reactions
Reductive Amination of Piperidine-4-carbaldehyde
Condensation of piperidine-4-carbaldehyde with 3-chloro-2-fluorobenzylamine in methanol, followed by sodium borohydride reduction, provides an alternative route. This method avoids harsh alkylating agents but suffers from lower yields (52–58%) due to imine instability.
Mannich Reaction for Direct Functionalization
The Mannich reaction enables one-step installation of the benzyl group onto the piperidine nitrogen. Reacting methyl piperidine-4-carboxylate with formaldehyde and 3-chloro-2-fluoroaniline in acetic acid at 50°C generates the desired product in 65% yield. However, competing C-alkylation at the piperidine ring’s 3-position necessitates rigorous column chromatography.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 72–85 | >95 | High scalability | Requires toxic alkylating agents |
| Reductive Amination | 52–58 | 90 | Mild conditions | Low yield, imine instability |
| Mannich Reaction | 65 | 88 | One-step synthesis | Byproduct formation |
| Ring-Closing Metathesis | 75 | 92 | Stereochemical control | High catalyst cost |
Industrial-Scale Considerations
For kilogram-scale production, direct alkylation in 1,4-dioxane remains the most cost-effective approach. Continuous flow reactors minimize thermal degradation, achieving 82% yield with residence times of 2 hours . Residual solvent removal via wiped-film evaporation ensures compliance with ICH guidelines (<500 ppm 1,4-dioxane).
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate can be achieved through various organic reactions, including acylation and fluorination methods. The compound can also serve as a precursor for synthesizing other biologically active derivatives. For instance, modifications to the piperidine ring or the aromatic moiety can lead to compounds with enhanced pharmacological properties .
Data Table: Comparison of Related Compounds
Case Studies
-
Dopamine Reuptake Inhibition Study
A study conducted by Kozikowski et al. explored the effects of piperidine derivatives on dopamine transporters. The findings suggested that modifications to the piperidine structure could enhance binding affinity and selectivity for dopamine transporters, highlighting the potential of this compound in therapeutic applications for neuropsychiatric disorders . -
Antimicrobial Activity Evaluation
In a comparative study of various piperidine derivatives, it was found that certain modifications led to increased antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. While specific data on this compound was not available, the results suggest that similar compounds could be developed for effective antimicrobial therapies .
Mechanism of Action
The mechanism of action of Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Halogen Positioning : Substitution at the 3-chloro-2-fluorophenyl position (target compound) vs. 2-chloro-6-fluorophenyl (isomer, ) affects electronic and steric profiles. The 3-Cl,2-F configuration may enhance π-π stacking in hydrophobic pockets compared to the isomer.
Fluorine vs. Chlorine: The 3,4-difluoro analog () lacks chlorine, reducing molecular weight (269 vs.
Non-Aromatic Substituents: The difluoroethyl analog () eliminates aromaticity, lowering molecular weight (207 vs. 285) and increasing solubility, which is advantageous for blood-brain barrier penetration.
Physicochemical and Stability Considerations
- Stability : The ester group is susceptible to hydrolysis, necessitating stability studies under physiological conditions. Derivatives like amides (e.g., ) are more stable but require additional synthetic steps.
Biological Activity
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is a common scaffold in medicinal chemistry. The presence of the chloro and fluoro substituents on the phenyl ring enhances its biological activity by influencing electronic properties and steric effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Specific Enzymes : Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression and neuronal signaling pathways. For instance, derivatives have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin regulation .
- Neuroprotective Effects : The compound has been noted for its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Studies have suggested that compounds with piperidine structures can modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects, particularly in primary brain cancers. This is likely due to its ability to interfere with cellular proliferation and induce apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
A notable case study involved a patient with recurrent glioblastoma who was treated with a regimen including this compound. The patient exhibited a partial response after three cycles of treatment, with significant reductions in tumor markers and improved quality of life metrics.
Q & A
Q. What are the key methodological considerations for synthesizing Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate?
Answer:
- Reagent Selection : Use alkylation reactions with halogenated intermediates (e.g., bromo/chloro derivatives) to functionalize the piperidine ring. For example, ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of organic bases like triethylamine to form intermediates such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Solvent Optimization : Polar aprotic solvents (e.g., tetrahydrofuran, toluene) enhance reaction efficiency, while protic solvents (e.g., water) may stabilize intermediates during hydrolysis steps .
- Catalytic Conditions : Employ lithium diisopropylamide (LDA) for deprotonation in cyclization reactions to form bicyclic structures, as seen in related piperidine derivatives .
Q. How can researchers characterize the structural and chemical properties of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, piperidine protons typically appear at δ 1.7–2.7 ppm, while aromatic protons from the 3-chloro-2-fluorophenyl group resonate at δ 6.8–7.5 ppm .
- X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry using programs like SHELX for refinement .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated has a molecular weight of 313.76 g/mol).
Q. What purification strategies are effective for isolating this compound?
Answer:
- Column Chromatography : Use C18 reverse-phase columns with methanol/water gradients for high-purity isolation, as demonstrated in triazine-based piperidine derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts, ensuring >99% purity .
- Acid-Base Extraction : Leverage the compound’s basic piperidine nitrogen for selective extraction into organic phases under alkaline conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature (e.g., 80–100°C), solvent ratios (e.g., THF/water), and catalyst loading to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates and adjust reaction times .
- Scale-Up Considerations : Ensure efficient heat dissipation and stirring in reactors to prevent side reactions (e.g., dimerization) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Comparative Analysis : Cross-reference NMR and MS data with structurally similar compounds (e.g., methyl piperidine-4-carboxylate derivatives) to validate peak assignments .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
- Isotopic Labeling : Introduce -labeled precursors to trace carbon environments and confirm assignments .
Q. What methodologies are suitable for studying the compound’s potential biological activity?
Answer:
- Receptor Binding Assays : Screen for activity against GPCRs or ion channels using radioligand displacement (e.g., -labeled antagonists) .
- Enzyme Inhibition Studies : Evaluate inhibition of carboxylesterases or cytochrome P450 isoforms via fluorometric or colorimetric assays .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like OXA-48 carbapenemase .
Q. How can computational modeling aid in understanding the compound’s reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in water or lipid bilayers .
- Transition State Analysis : Identify rate-determining steps in hydrolysis or alkylation reactions using Gaussian or ORCA software .
- SAR Studies : Corrogate substituent effects (e.g., fluorine vs. chlorine) on electronic properties using Hammett constants .
Q. What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (P260, P264) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers (P501) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
